molecular formula C₁₂H₁₃D₃ClNO₃ B1154845 Hydrocotarnine Hydrochloride-d3

Hydrocotarnine Hydrochloride-d3

Cat. No.: B1154845
M. Wt: 260.73
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrocotarnine Hydrochloride-d3 is a deuterated analog of Hydrocotarnine Hydrochloride, a non-addictive opioid alkaloid derived from opium or synthesized via the reduction of cotarnine . The parent compound, Hydrocotarnine Hydrochloride Hydrate (C₁₂H₁₅NO₃·HCl·H₂O; molecular weight 275.73), is a white to pale yellow crystalline powder freely soluble in water and sparingly soluble in ethanol . Its deuterated form (this compound) incorporates three deuterium atoms, typically used as an internal standard in analytical research to enhance metabolic stability and pharmacokinetic profiling .

Properties

Molecular Formula

C₁₂H₁₃D₃ClNO₃

Molecular Weight

260.73

Synonyms

5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinoline Hydrochloride (1:1)-d3

Origin of Product

United States

Comparison with Similar Compounds

Pharmacological Role

Hydrocotarnine acts as a Cbl inhibitor, modulating inflammasome-mediated IL-18 secretion and enhancing glycolytic metabolism in cancer cells . Clinically, it is combined with Oxycodone Hydrochloride (e.g., in Hycoato Injection) to potentiate analgesia in cancer pain management, though its exact mechanism remains unclear .

Deuterated Analogs

Deuterated compounds are critical in drug development for tracing metabolic pathways and improving drug stability. Below is a comparative analysis of Hydrocotarnine Hydrochloride-d3 with other deuterated pharmaceuticals:

Compound Molecular Formula Molecular Weight Primary Use Solubility Profile Key References
Hydrocotarnine HCl-d3 C₁₂H₁₂D₃NO₃·HCl ~260.79* Analytical standard, metabolic studies Freely soluble in water
Sotalol-d6 HCl C₁₂H₁₂D₆N₂O₃S·HCl 349.32 β-blocker research Soluble in polar solvents
Ofloxacin HCl-d3 C₁₈H₁₄D₃FN₃O₄·HCl 400.84 Antibiotic quantification in food Soluble in water, methanol

*Estimated based on parent compound (C₁₂H₁₅NO₃·HCl: 257.72) and deuterium substitution.

Key Differences:
  • Application Scope : Hydrocotarnine-d3 is primarily used in opioid research and pain management studies, whereas Sotalol-d6 and Ofloxacin-d3 target cardiovascular and antimicrobial fields, respectively .
  • Metabolic Impact : Unlike Sotalol-d6 (a β-blocker), Hydrocotarnine-d3 exhibits unique CYP enzyme interactions, making it relevant in drug-drug interaction studies .

Non-Deuterated Structural and Functional Analogs

Hydrocotarnine shares pharmacological and structural similarities with other opioid alkaloids and adjuvants:

Compound Molecular Formula Molecular Weight Pharmacological Role Key Differences from Hydrocotarnine References
Oxycodone HCl C₁₈H₂₁NO₄·HCl·3H₂O 405.87 μ-opioid agonist; severe pain relief Higher molecular weight; stronger receptor affinity
Atropine Sulfate (C₁₇H₂₃NO₃)₂·H₂SO₄·H₂O 694.83 Anticholinergic; reduces secretions Distinct mechanism (muscarinic receptor antagonism)
Cotarnine C₁₂H₁₅NO₄ 237.25 Precursor to Hydrocotarnine Lacks HCl moiety; weaker metabolic stability
Functional Contrasts:
  • Mechanism : Hydrocotarnine lacks direct μ-opioid receptor binding but enhances Oxycodone’s analgesia, whereas Atropine operates via cholinergic pathways .
  • Clinical Use : Hydrocotarnine is exclusively used in combination therapies (e.g., 2 mg Hydrocotarnine + 8 mg Oxycodone in Hycoato Injection), unlike standalone agents like Oxycodone .

Pharmacokinetic and Physicochemical Properties

Property Hydrocotarnine HCl-d3 Hydrocotarnine HCl Oxycodone HCl Sotalol-d6 HCl
LogP ~1.35* 1.35 1.07 -0.5
Water Solubility High High Moderate High
CYP Inhibition Weak (3A4, 2D6) Weak (3A4, 2D6) Strong (3A4, 2D6) None reported

*Estimated from parent compound data .

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